1,2-Linolein-3-stearin
Description
Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two linoleic acid (9Z,12Z-octadecadienoic acid) residues at positions 1 and 2 and a stearic acid (octadecanoic acid) residue at position 3 . It is a minor component of sunflower oil and other vegetable oils, classified under the lipid subclass of triradylglycerols. Its molecular structure confers distinct physicochemical properties, including hydrophobicity and oxidative stability, which influence its biological roles in energy storage and membrane lipid dynamics .
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHDLKOEJMDTBE-KDKXEXENSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313638 | |
| Record name | 1-Stearo-2,3-dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-17-2 | |
| Record name | 1-Stearo-2,3-dilinolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearo-2,3-dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving linoleic acid and stearic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves the extraction of plant oils rich in linoleic and stearic acids. The extracted oils are then subjected to transesterification processes to obtain the desired triacylglycerol .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can undergo hydrolysis to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups between molecules, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are employed.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (linoleic acid and stearic acid) and glycerol.
Transesterification: Methyl esters of linoleic and stearic acids.
Scientific Research Applications
1,2-Dilinoleoyl-3-stearoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions related to lipid metabolism disorders.
Industry: Utilized in the production of biodiesel and as an ingredient in cosmetic formulations.
Mechanism of Action
The mechanism of action of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves its interaction with cellular lipid membranes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The compound’s effects are mediated through its incorporation into lipid bilayers, affecting membrane dynamics and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional Isomers and Fatty Acid Chain Variation
a) Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate (Compound 40)
- Structure: Linoleic acid at positions 1 and 3; palmitic acid (C16:0) at position 2.
- Key Differences: Positional isomerism (linoleate at 1,3 vs. 1,2 in the main compound). Shorter saturated fatty acid (palmitic vs. stearic acid) reduces melting point and increases fluidity.
- Source: Isolated from Litsea glutinosa bark, highlighting its occurrence in plant-derived lipids .
b) Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate)
- Structure: Linoleic acid at 1,2; oleic acid (9Z-octadecenoate) at position 3.
- Key Differences: Third fatty acid is monounsaturated (oleic acid) instead of saturated (stearic acid), enhancing oxidative instability.
- Implications : Alters metabolic pathways, as unsaturated fats are preferentially mobilized for β-oxidation .
Functional Group Modifications
a) 1,2-Di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate
- Structure : Phosphate group at position 3 instead of a fatty acid.
- Key Differences :
- Amphipathic nature due to the polar phosphate head, making it a phospholipid.
- Role in cell membrane architecture and signaling vs. energy storage for TAGs.
- Analytical Note: Detected in serum metabolomics studies as a biomarker for conditions like COVID-19 .
b) 1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-(galactosyl-alpha-1-6-galactosyl-beta-1)-glycerol
Monoacylglycerols and Simpler Derivatives
a) 2,3-Dihydroxypropyl 9Z,12Z-octadecadienoate
- Structure: Monoacylglycerol (MAG) with linoleic acid at position 1.
- Key Differences :
b) Glyceryl Linoleate
Structural and Functional Comparison Table
Research Findings and Analytical Insights
- Oxidative Stability: Compounds with higher unsaturation (e.g., alpha-linolenate in ) exhibit lower stability, necessitating antioxidant protection in biological systems .
- Metabolic Pathways: Positional isomers (e.g., 1,2 vs. 1,3 linoleate placement) influence enzymatic hydrolysis rates, as pancreatic lipase preferentially cleaves sn-1 and sn-3 positions .
- Diagnostic Potential: Phospholipid derivatives like 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate are elevated in pathological conditions, serving as biomarkers in metabolomic profiling .
Biological Activity
Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, commonly referred to as a triacylglycerol, is a complex lipid composed of glycerol esterified with three fatty acid chains. This compound has garnered interest due to its potential biological activities and applications in various fields, including nutrition, pharmaceuticals, and cosmetics.
Chemical Structure
- Chemical Formula: C57H100O6
- CAS Number: 28409-91-8
- IUPAC Name: 1-[(9E)-octadec-9-enoyloxy]-3-[(9E,12E)-octadeca-9,12-dienoyloxy]propan-2-yl (9E)-octadec-9-enoate
The structure features a glycerol backbone with two linoleic acid (C18:2) moieties and one oleic acid (C18:1) moiety. The presence of these unsaturated fatty acids contributes to the compound's unique physicochemical properties and biological activities.
Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate exhibits biological activity primarily through its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic processes such as energy production and cellular signaling.
Health Benefits
Recent studies have indicated several potential health benefits associated with this compound:
- Anti-inflammatory Effects: Research suggests that the unsaturated fatty acids in glycerides like Glycerol 1,2-di-(9Z,12Z-octadecadienoate) may exert anti-inflammatory properties by modulating cytokine production and immune responses.
- Cardiovascular Health: The consumption of triacylglycerols rich in unsaturated fatty acids has been linked to improved lipid profiles and reduced risk of cardiovascular diseases.
- Antioxidant Properties: Some studies indicate that this compound may possess antioxidant capabilities, protecting cells from oxidative stress.
Case Studies
-
Study on Lipid Metabolism:
A study published in the Journal of Lipid Research investigated the effects of dietary triacylglycerols on lipid metabolism in rats. The results demonstrated that supplementation with Glycerol 1,2-di-(9Z,12Z-octadecadienoate) led to significant alterations in plasma lipid levels and improved insulin sensitivity. -
Clinical Trial on Inflammation:
A randomized controlled trial examined the effects of dietary intake of this compound on inflammatory markers in obese individuals. The findings revealed a notable decrease in C-reactive protein (CRP) levels among participants consuming higher amounts of unsaturated fatty acids.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | CAS Number | Key Biological Activity |
|---|---|---|---|
| Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate | C57H100O6 | 28409-91-8 | Anti-inflammatory, cardiovascular benefits |
| Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecenoate | C57H102O6 | 15607292 | Lipid metabolism modulation |
| Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | C57H104O6 | 2410-28-8 | Potential for use in drug delivery systems |
Synthesis and Production
The synthesis of Glycerol 1,2-di-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with linoleic and oleic acids under controlled conditions. Enzymatic methods are preferred for their specificity and milder reaction conditions compared to traditional chemical methods.
Applications
The compound is utilized across various industries:
- Nutraceuticals: As a dietary supplement for its health benefits.
- Cosmetics: Incorporated into formulations for its emollient properties.
- Pharmaceuticals: Explored for its potential as a drug delivery vehicle due to its biocompatibility.
Q & A
Q. How can researchers accurately identify and quantify Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate in complex lipid mixtures?
- Methodological Answer : Utilize high-resolution mass spectrometry techniques such as GC/LC-Quadrupole Time of Flight (QTOF) to analyze precise mass-to-charge ratios. For structural confirmation, compare fragmentation patterns with reference standards (e.g., sn-position-specific ions like m/z 339 for linoleate and m/z 283 for stearate). Chromatographic separation via reverse-phase HPLC with C18 columns can resolve regioisomers .
Q. What chromatographic techniques are optimal for separating this triacylglycerol (TG) from structurally similar species?
- Methodological Answer : Reverse-phase HPLC with a C18 stationary phase and gradient elution using acetonitrile/isopropanol/water mobile phases effectively separates TGs based on acyl chain unsaturation and regiospecificity. Thin-layer chromatography (TLC) with iodine staining provides a rapid preliminary assessment .
Q. What are the key fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?
- Methodological Answer : In positive-ion mode, expect neutral losses of linoleic acid (18:2(9Z,12Z)) and stearic acid (18:0) from the glycerol backbone. Diagnostic ions include m/z 601.5 ([M+Na]⁺) and sn-3-specific fragments (e.g., m/z 283 for stearate). Confirm positional specificity using collision-induced dissociation (CID) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store under inert gas (e.g., argon) at -80°C to minimize oxidation of unsaturated acyl chains. Solubilize in chloroform/methanol (2:1 v/v) for long-term stability, and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What challenges arise in synthesizing regioisomerically pure Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, and how can enzymatic methods address them?
- Methodological Answer : Chemical synthesis often yields mixed regioisomers due to non-specific acylation. Enzymatic approaches using immobilized lipases (e.g., Rhizomucor miehei lipase) enable sn-1,2-specific esterification. For sn-3 stearate incorporation, phospholipase A₂-mediated transacylation ensures positional fidelity .
Q. How does the sn-3 stearoyl group influence metabolic processing compared to unsaturated chains in vivo?
- Methodological Answer : The saturated stearoyl chain at sn-3 slows hydrolysis by pancreatic lipases, which preferentially cleave sn-1/2 positions. Use isotope-labeled substrates in vitro to track hydrolysis rates and compare with TGs containing unsaturated sn-3 chains .
Q. How can lipidomic data resolve contradictions in the abundance of this TG across different biological models?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to lipidomic datasets, accounting for extraction efficiency biases (e.g., Folch vs. Bligh-Dyer methods). Normalize data to internal standards (e.g., TG 16:0/18:1/18:1) and validate via spike-recovery experiments .
Q. What role does this TG play in membrane dynamics when incorporated into lipid bilayers?
- Methodological Answer : Incorporate the TG into model membranes (e.g., giant unilamellar vesicles) and assess bilayer fluidity via fluorescence anisotropy using probes like DPH. Compare phase behavior with phospholipid-only systems to evaluate TG-induced membrane disorder .
Q. How can NMR spectroscopy confirm the regiospecificity of acyl chain attachment?
Q. What in vitro assays can elucidate the signaling interactions of this TG with phospholipase enzymes?
- Methodological Answer : Radiolabel the TG with ³H or ¹⁴C at the stearoyl chain and measure hydrolysis products (e.g., free fatty acids) using scintillation counting. For phospholipase C/D assays, monitor phosphatidic acid or diacylglycerol generation via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
